Dapivirine-d11
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25)/i1D3,2D3,3D3,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAYIAGXTHKHNT-UXJCIKOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Dapivirine-d11 in Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection, primarily formulated in vaginal rings for sustained topical delivery.[1][2][3][4][5] The accurate quantification of Dapivirine in various biological matrices is paramount for pharmacokinetic studies, adherence monitoring, and overall efficacy assessment of these delivery systems.[1][2][6][7] This technical guide provides an in-depth exploration of the purpose and application of Dapivirine-d11 in research, focusing on its critical role as an internal standard in bioanalytical assays.
Core Purpose of this compound: An Ideal Internal Standard
This compound is a stable, isotopically labeled version of Dapivirine where eleven hydrogen atoms have been replaced with deuterium. This structural modification is the cornerstone of its utility in modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8] Its primary purpose is to serve as an internal standard (IS) .[1][9]
An internal standard is a compound with physicochemical properties very similar to the analyte of interest (in this case, Dapivirine) that is added in a known quantity to every sample, calibrator, and quality control sample before processing.[9] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:[8][9]
-
Correction for Variability: It accurately corrects for variations that can occur during sample preparation, extraction, chromatographic separation, and ionization in the mass spectrometer.[8][9]
-
Similar Behavior: this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization response to Dapivirine.[8][9] This ensures that any loss or enhancement of the analyte signal during the analytical process is mirrored by the internal standard.
-
Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the internal standard, the accuracy and precision of the quantitative results are significantly improved.[1][10][11]
Application in Dapivirine Quantification: Bioanalytical Workflow
The quantification of Dapivirine in biological matrices such as plasma, cervicovaginal fluid, and tissue is a critical component of clinical and preclinical research.[1][3][6][7][12] this compound is integral to the validated LC-MS/MS methods used for this purpose.
A typical bioanalytical workflow for the quantification of Dapivirine using this compound as an internal standard is depicted below.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline a typical experimental protocol for the quantification of Dapivirine in human plasma, synthesized from published research.[1][13]
Sample Preparation
-
Aliquoting: Aliquot 100 µL of human plasma (or other biological matrix) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a working solution of this compound in a suitable solvent (e.g., acetonitrile) to each sample to achieve a final concentration of, for instance, 2.5 ng/mL.[1]
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 volume ratio to the plasma. Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL of 20% acetonitrile in water with 0.1% formic acid).
Liquid Chromatography
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A common choice is a Waters BEH C8 column (50 x 2.1 mm, 1.7 µm particle size).[1][12]
-
Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a higher percentage to elute Dapivirine and this compound, followed by a re-equilibration step. For example, starting at 20% B, increasing to 50% B over 1 minute.[12]
-
Flow Rate: A representative flow rate is 0.5 mL/min.
-
Column Temperature: Typically maintained at ambient temperature.[1]
Tandem Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor ion to product ion transitions for both Dapivirine and this compound.
-
Dapivirine Transition (example): m/z 330.1 → 144.1
-
This compound Transition (example): m/z 341.2 → 155.2 (Note: The exact m/z values can vary slightly based on the specific deuteration pattern and instrument calibration).
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature are optimized to achieve maximum sensitivity for both the analyte and the internal standard.
Data Presentation: Quantitative Performance Metrics
The use of this compound as an internal standard allows for the development of robust and sensitive bioanalytical methods. The performance of these assays is characterized by several key quantitative parameters, which are summarized in the tables below based on published data for Dapivirine quantification in various matrices.[1][11][12]
Table 1: Assay Performance for Dapivirine in Human Plasma
| Parameter | Value | Reference |
| Analytical Measuring Range | 20 - 10,000 pg/mL | [1][11] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | [1][6] |
| Intra-assay Precision (%CV) | 5.58 - 13.89% | [1][11] |
| Inter-assay Precision (%CV) | 5.23 - 13.36% | [1][11] |
| Intra-assay Accuracy (% Deviation) | -5.61 to 0.75% | [1][11] |
| Inter-assay Accuracy (% Deviation) | -4.30 to 6.24% | [1][11] |
Table 2: Assay Performance for Dapivirine in Cervicovaginal Fluid (on Polyester Swab)
| Parameter | Value | Reference |
| Analytical Measuring Range | 0.25 - 125 ng/swab | [12] |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/swab | [6][12] |
| Intra-assay Precision (%CV) | 1.7 - 12.9% | [12] |
| Inter-assay Precision (%CV) | 8.2 - 11.2% | [12] |
| Intra-assay Accuracy (% Deviation) | -8.4 to 7.6% | [12] |
| Inter-assay Accuracy (% Deviation) | -8.9 to 6.3% | [12] |
Logical Relationships in Quantitative Analysis
The fundamental principle of using an internal standard is based on the consistent ratio of the analyte to the internal standard across a range of concentrations. This relationship is what enables accurate quantification.
Conclusion
This compound is an indispensable tool in the research and development of Dapivirine-based HIV prevention strategies. Its role as a deuterated internal standard in LC-MS/MS bioanalytical methods is critical for obtaining high-quality, reliable data on the pharmacokinetic profile of Dapivirine. The use of this compound ensures the accuracy and precision required to assess drug delivery, adherence, and ultimately, the efficacy of this important antiretroviral agent. The methodologies and performance metrics presented in this guide underscore the robustness of analytical techniques that incorporate stable isotope-labeled internal standards, solidifying their place as a cornerstone of modern bioanalysis.
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greater dapivirine release from the dapivirine vaginal ring is correlated with lower risk of HIV‐1 acquisition: a secondary analysis from a randomized, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. WHO recommends the dapivirine vaginal ring as a new choice for HIV prevention for women at substantial risk of HIV infection [who.int]
- 5. Development of dapivirine vaginal ring for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1 trial to assess the safety, acceptability, pharmacokinetics and pharmacodynamics of a novel dapivirine vaginal film - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Synthesis and Isotopic Labeling of Dapivirine-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and isotopic labeling of Dapivirine-d11. Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection.[1][2][3] Isotopic labeling, particularly with deuterium, is a critical tool in drug development for studying pharmacokinetics, metabolism, and as internal standards in analytical assays. This document outlines a plausible synthetic route for this compound, detailed experimental protocols, and the mechanism of action of Dapivirine.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the preparation of a key deuterated intermediate, 2,4,6-trimethylaniline-d11. This intermediate is then coupled with a pyrimidine derivative to yield the final product. The overall synthetic strategy is based on established methods for the synthesis of Dapivirine.
Table 1: Summary of Proposed Synthetic Steps and Hypothetical Quantitative Data
| Step | Reaction | Starting Material(s) | Key Reagent(s) | Product | Hypothetical Yield (%) | Hypothetical Isotopic Purity (%) |
| 1 | Nitration | Mesitylene-d12 | Nitric acid, Sulfuric acid | 2,4,6-Trimethyl-1-nitrobenzene-d11 | 90 | >99 |
| 2 | Reduction | 2,4,6-Trimethyl-1-nitrobenzene-d11 | H2, Pd/C | 2,4,6-Trimethylaniline-d11 | 95 | >99 |
| 3 | Intermediate Synthesis | 4-Amino-2,6-dichloropyrimidine, 4-Aminobenzonitrile | Sodium hydride | 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile | 85 | N/A |
| 4 | Final Coupling | 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile, 2,4,6-Trimethylaniline-d11 | p-Toluenesulfonic acid | This compound | 75 | >99 |
Detailed Experimental Protocols
The following are proposed detailed methodologies for the key experimental steps in the synthesis of this compound.
Step 1: Synthesis of 2,4,6-Trimethyl-1-nitrobenzene-d11
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place Mesitylene-d12 (1.0 eq) in a suitable solvent such as dichloromethane.
-
Nitration: Cool the solution to 0°C in an ice bath. Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2,4,6-Trimethylaniline-d11
-
Reaction Setup: In a hydrogenation vessel, dissolve 2,4,6-Trimethyl-1-nitrobenzene-d11 (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 50 psi. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain 2,4,6-Trimethylaniline-d11, which can be used in the next step without further purification if the purity is high.
Step 3: Synthesis of 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile
-
Reaction Setup: To a solution of 4-Amino-2,6-dichloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.
-
Addition of Aminobenzonitrile: After stirring for 30 minutes, add a solution of 4-Aminobenzonitrile (1.0 eq) in DMF dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 80°C.
-
Reaction Monitoring: Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system.
Step 4: Synthesis of this compound
-
Reaction Setup: In a sealed tube, combine 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile (1.0 eq), 2,4,6-Trimethylaniline-d11 (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the mixture to 150-160°C.
-
Reaction Monitoring: Monitor the formation of this compound by LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and then purify by column chromatography on silica gel to yield this compound.
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action of Dapivirine
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This action halts the viral replication process.
Caption: Mechanism of action of Dapivirine as an NNRTI.
References
An In-depth Technical Guide to the Structural and Mechanistic Differences Between Dapivirine and Dapivirine-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Dapivirine and its deuterated analog, Dapivirine-d11. It delves into their structural distinctions, physicochemical properties, and the anticipated impact of deuteration on the pharmacokinetic and pharmacodynamic profiles of Dapivirine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of antiviral agents and the application of isotopic labeling in drug discovery.
Core Structural Differences and Physicochemical Properties
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by a diarylpyrimidine structure.[1][2] Its deuterated isotopologue, this compound, is strategically modified by replacing eleven hydrogen atoms with deuterium. The IUPAC name for this compound is 4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile, which precisely indicates the positions of deuterium substitution. These substitutions are on the three methyl groups and two positions on the aniline ring.
The primary structural difference lies in the replacement of protium (¹H) with deuterium (²H), which imparts a greater mass to the molecule. This seemingly subtle change can have significant effects on the molecule's metabolic stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a key step in drug metabolism.[3][4]
Below is a table summarizing the key structural and computed physicochemical properties of both compounds.
| Property | Dapivirine | This compound | Data Source |
| Molecular Formula | C₂₀H₁₉N₅ | C₂₀H₈D₁₁N₅ | PubChem |
| Molecular Weight | 329.4 g/mol | 340.5 g/mol | PubChem |
| IUPAC Name | 4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile | 4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | PubChem |
| XLogP3-AA | 4.8 | 4.8 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 2 | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 5 | 5 | PubChem (Computed) |
| Rotatable Bond Count | 3 | 3 | PubChem (Computed) |
Experimental Protocols
While specific experimental data directly comparing Dapivirine and this compound is not yet publicly available, this section outlines detailed methodologies that would be employed for their synthesis, characterization, and comparative evaluation, based on established protocols for similar compounds.
Synthesis of this compound
A plausible synthetic route for this compound would involve the use of deuterated starting materials. A general approach is outlined below:
Objective: To synthesize this compound with high isotopic purity.
Materials:
-
Deuterated 2,4,6-trimethylaniline (mesitylamine-d11)
-
2-amino-4-chloro-pyrimidine
-
4-aminobenzonitrile
-
Appropriate solvents and catalysts
Procedure:
-
Synthesis of deuterated 2,4,6-trimethylaniline: This key intermediate would be synthesized using commercially available deuterated precursors, for example, through the reduction of a corresponding nitromesitylene derivative using a deuterium source or by H/D exchange reactions on 2,4,6-trimethylaniline under specific catalytic conditions.
-
Coupling Reaction: The deuterated trimethylaniline would then be coupled with 2-amino-4-chloro-pyrimidine in a nucleophilic aromatic substitution reaction.
-
Final Coupling: The resulting intermediate would be subsequently coupled with 4-aminobenzonitrile to yield the final product, this compound.
-
Purification and Characterization: The final product would be purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and determine the isotopic purity.
Analytical Characterization and Comparative Analysis
Objective: To quantify and compare the physicochemical and pharmacokinetic properties of Dapivirine and this compound.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely used for the quantification of Dapivirine in biological matrices and can be adapted for the comparative analysis of Dapivirine and this compound.[5][6][7][8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
For pharmacokinetic studies, plasma, tissue, or other biological samples would be collected at various time points after administration of either Dapivirine or this compound.
-
Proteins are precipitated from the samples using a solvent like acetonitrile.
-
The supernatant is then evaporated and reconstituted in the mobile phase.
-
A known concentration of an internal standard (e.g., a different isotopologue of Dapivirine like Dapivirine-d4) is added to each sample for accurate quantification.[5]
-
-
Chromatographic Separation:
-
The extracted samples are injected into the LC system.
-
A C18 reverse-phase column is typically used for separation.
-
The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The instrument is operated in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Dapivirine, this compound, and the internal standard. The distinct mass-to-charge ratios of Dapivirine and this compound allow for their simultaneous detection and quantification.
-
In Vitro Pharmacodynamic Comparison: HIV Reverse Transcriptase Inhibition Assay
Objective: To compare the inhibitory activity of Dapivirine and this compound against HIV-1 reverse transcriptase.
Methodology: A commercially available or in-house developed HIV-1 Reverse Transcriptase Assay would be utilized.[10][11][12][13][14]
Procedure:
-
Reaction Setup: A reaction mixture containing a template-primer, deoxynucleotides (dNTPs), and HIV-1 reverse transcriptase enzyme is prepared in a microplate.
-
Inhibitor Addition: Serial dilutions of Dapivirine and this compound are added to the reaction wells.
-
Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.
-
Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, including colorimetric assays, fluorescent probes, or qPCR.[13]
-
Data Analysis: The concentration of each compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated and compared.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the comparison of Dapivirine and this compound.
Caption: Dapivirine's mechanism of action as a non-nucleoside reverse transcriptase inhibitor.
References
- 1. Dapivirine | C20H19N5 | CID 214347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of dapivirine vaginal ring for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual quantification of dapivirine and maraviroc in cervicovaginal secretions from ophthalmic tear strips and polyester-based swabs via liquid chromatographic-tandem mass spectrometric (LC-MS/MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abnova.com [abnova.com]
- 11. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profoldin.com [profoldin.com]
- 13. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Mechanism of Action of Dapivirine-d11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Dapivirine and the pivotal role of its deuterated analog, Dapivirine-d11, as an internal standard in quantitative bioanalysis. This document delves into the principles of stable isotope-labeled internal standards, detailed experimental protocols for Dapivirine quantification, and a summary of relevant quantitative data.
Introduction to Dapivirine
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed as a microbicide to prevent the sexual transmission of the Human Immunodeficiency Virus Type 1 (HIV-1). It is formulated in a flexible silicone vaginal ring that slowly releases the drug over a month, providing a discreet and long-acting method of HIV prevention for women.
Dapivirine, like other NNRTIs, functions by binding to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding is non-competitive with respect to the nucleoside triphosphates. The binding of Dapivirine induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA. This effectively halts the viral replication process at an early stage.
Caption: Mechanism of action of Dapivirine as an NNRTI.
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a complex biological matrix. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. While published methods predominantly utilize Dapivirine-d4 (²H₄-dapivirine), the principles described here are directly applicable to this compound.
A deuterated internal standard like this compound is chemically identical to Dapivirine but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium atoms. This subtle difference is key to its function:
-
Co-elution: Dapivirine and this compound have nearly identical physicochemical properties, causing them to behave similarly during sample preparation (e.g., extraction) and chromatographic separation. This ensures they elute from the chromatography column at virtually the same time.
-
Correction for Variability: Any loss of analyte during sample processing or fluctuations in the LC-MS/MS instrument's performance will affect both the analyte and the internal standard to the same extent.
-
Mass Spectrometric Differentiation: Despite co-eluting, the mass spectrometer can distinguish between Dapivirine and this compound based on their different mass-to-charge ratios (m/z).
-
Accurate Quantification: By measuring the ratio of the analyte's response to the internal standard's response, the variability is normalized, leading to highly accurate and precise quantification. This compensates for matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte.[1]
Caption: Principle of using a deuterated internal standard.
Experimental Protocols for Dapivirine Quantification
The following protocols are based on validated LC-MS/MS methods for the quantification of Dapivirine in human plasma and breast milk, using a deuterated internal standard.[1][2]
-
Spiking: To 100 µL of human plasma, add a known amount of Dapivirine-d4 solution in acetonitrile as the internal standard.
-
Protein Precipitation: Add 500 µL of acetonitrile to each well of a 96-well filtration plate containing the plasma samples.
-
Incubation: Incubate the mixture for 5 minutes at room temperature.
-
Elution: Apply a vacuum to elute the analyte and internal standard into a 96-well collection plate.
-
Evaporation: Evaporate the eluents to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a 1:1 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
Pre-treatment: Combine 0.2 mL of breast milk with 0.15 mL of Dapivirine-d4 in acetonitrile and 0.7 mL of n-hexane to disrupt fat globules.
-
Incubation and Centrifugation: Mix and incubate at room temperature for 30 minutes, followed by centrifugation at 2000 x g for 10 minutes.
-
Solid Phase Extraction (SPE): Add the supernatant to a pre-conditioned Oasis MCX 96-well SPE plate.
-
Washing: Wash the SPE plate to remove interferences.
-
Elution: Elute Dapivirine and the internal standard from the SPE plate.
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data and Method Parameters
The following tables summarize the key quantitative data and parameters from validated LC-MS/MS methods for Dapivirine.
Table 1: LC-MS/MS Method Parameters for Dapivirine Quantification
| Parameter | Human Plasma Method[1] | Breast Milk Method[2] |
| LC Column | Waters BEH C8, 50 x 2.1 mm, 1.7 µm | Waters BEH C8, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 50% Mobile Phase B | Not specified in detail |
| Flow Rate | Not specified | Not specified |
| Injection Volume | 10 µL | Not specified |
| Mass Spectrometer | API 4000 | API 5000 |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive ESI |
| Monitored Transition (Dapivirine) | m/z 330.4 → 158.1 (quantifier) | Not specified |
| Monitored Transition (Dapivirine-d4 IS) | m/z 334.3 → 119.0 | Not specified |
Table 2: Performance Characteristics of Dapivirine Quantification Methods
| Parameter | Human Plasma Method[1] | Breast Milk Method[2] |
| Analytical Range | 20 - 10,000 pg/mL | 10 - 1,000 pg/mL |
| Intra-assay Precision (%CV) | 5.58 - 13.89% | ≤ 14.6% |
| Inter-assay Precision (%CV) | 5.23 - 13.36% | ≤ 14.6% |
| Intra-assay Accuracy (% Deviation) | -5.61 to 0.75% | ≤ ± 12.7% |
| Inter-assay Accuracy (% Deviation) | -4.30 to 6.24% | ≤ ± 12.7% |
Experimental Workflow Visualization
Caption: Bioanalytical workflow for Dapivirine quantification.
Conclusion
The use of this compound (or other deuterated analogs like Dapivirine-d4) as an internal standard is indispensable for the accurate and reliable quantification of Dapivirine in complex biological matrices. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response. The detailed LC-MS/MS methods, validated according to regulatory guidelines, provide the sensitivity and specificity required for pharmacokinetic and clinical studies of this important HIV prevention drug. This technical guide provides researchers and drug development professionals with the fundamental knowledge and practical details to implement robust bioanalytical assays for Dapivirine.
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Research Applications of Dapivirine-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and research applications of Dapivirine-d11, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Dapivirine. This document is intended to serve as a valuable resource for researchers in pharmacology, virology, and drug metabolism, as well as professionals involved in the development of antiviral therapeutics.
Introduction to Dapivirine and its Deuterated Analog
Dapivirine is a potent NNRTI that specifically targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1), thereby inhibiting its replication.[1][2] Its deuterated form, this compound, is a stable isotope-labeled compound that serves as an invaluable tool in bioanalytical studies. The incorporation of eleven deuterium atoms results in a molecule with a higher mass, which is readily distinguishable from the unlabeled drug by mass spectrometry. This property makes this compound an ideal internal standard for the accurate quantification of Dapivirine in various biological matrices.
Commercial Availability of this compound
This compound is available for research purposes from several specialized chemical suppliers. While catalog availability and stock levels may vary, the following companies are recognized as potential sources:
-
Santa Cruz Biotechnology, Inc.
-
US Biological Life Sciences
-
Alfa Chemistry
-
Toronto Research Chemicals (TRC)
-
Cayman Chemical
Researchers are advised to contact these suppliers directly to obtain the most current information on product availability, pricing, and to request a certificate of analysis.
Technical Data and Specifications
Detailed technical specifications for this compound, including purity and isotopic enrichment, are critical for its effective use in quantitative assays. While specific values should be obtained from the supplier's certificate of analysis for a particular lot, representative data for the non-deuterated Dapivirine can provide a useful reference.
Table 1: Representative Technical Data for Dapivirine
| Parameter | Value | Source |
| Purity | ≥98% | Cayman Chemical[3] |
| Molecular Formula | C20H19N5 | Cayman Chemical[3] |
| Molecular Weight | 329.4 g/mol | Cayman Chemical[3] |
| Formulation | A crystalline solid | Cayman Chemical[3] |
| Solubility (DMF) | ~0.3 mg/mL | Cayman Chemical[3][4] |
| Solubility (DMSO) | ~0.2 mg/mL | Cayman Chemical[3][4] |
| Storage | -20°C | Cayman Chemical[3][4] |
| Stability | ≥ 4 years | Cayman Chemical[3][4] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1329613-10-6[5][6] |
| Molecular Formula | C20H8D11N5[5] |
| Molecular Weight | 340.47 g/mol [5] |
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Dapivirine, as an NNRTI, functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme.[7] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity.[7] Consequently, the conversion of the viral RNA genome into double-stranded DNA is blocked, preventing the integration of the viral genetic material into the host cell's genome and halting the replication cycle.[3][8][9]
Caption: Mechanism of HIV-1 replication and its inhibition by Dapivirine.
Experimental Protocol: Quantification of Dapivirine in Biological Matrices using this compound as an Internal Standard
The following protocol provides a general methodology for the quantification of Dapivirine in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[10][11] This method is crucial for pharmacokinetic and drug metabolism studies.
5.1. Materials and Reagents
-
Dapivirine analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
5.2. Sample Preparation
-
Spiking of Internal Standard: To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add a specific amount (e.g., 10 µL of a 100 ng/mL solution) of this compound in methanol.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
5.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate Dapivirine and this compound from matrix components.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Dapivirine and this compound. These transitions need to be optimized on the specific mass spectrometer being used.
-
5.4. Data Analysis
-
Quantify the concentration of Dapivirine in the samples by calculating the peak area ratio of Dapivirine to this compound and comparing it to a standard curve prepared in the same biological matrix.
Caption: Experimental workflow for Dapivirine quantification.
Conclusion
This compound is a critical tool for researchers engaged in the preclinical and clinical development of Dapivirine. Its commercial availability enables the development of robust and reliable bioanalytical methods essential for understanding the pharmacokinetics, safety, and efficacy of this important anti-HIV agent. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting. For specific applications and troubleshooting, it is recommended to consult the relevant scientific literature and the technical support of the respective suppliers.
References
- 1. What is Dapivirine used for? [synapse.patsnap.com]
- 2. Dapivirine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Dapivirine Ring - Wikipedia [en.wikipedia.org]
- 7. Reverse Transcriptase Inhibitors & Their Resistance.pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Dapivirine-d11: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of Dapivirine-d11, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Dapivirine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document that confirms that a specific batch of a product meets its predetermined specifications. For an active pharmaceutical ingredient (API) like this compound, the CoA provides a detailed summary of the quality control testing performed.
Representative Certificate of Analysis for this compound
The following table summarizes the typical tests, specifications, and results that would be presented on a Certificate of Analysis for a batch of this compound.
| Test | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual |
| Identification by HPLC | The retention time of the sample corresponds to that of the reference standard | Conforms | HPLC-UV |
| Identification by Mass Spectrometry | The mass spectrum of the sample corresponds to that of the reference standard | Conforms | LC-MS/MS |
| Purity by HPLC | ≥ 98.0% | 99.8% | HPLC-UV |
| Related Substances by HPLC | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | Conforms | HPLC-UV |
| Residual Solvents | Meets the requirements of USP <467> | Conforms | Gas Chromatography (GC) |
| Heavy Metals | ≤ 20 ppm | Conforms | ICP-MS |
| Loss on Drying | ≤ 1.0% | 0.2% | USP <731> |
| Assay (on dried basis) | 98.0% - 102.0% | 100.5% | HPLC-UV |
| Melting Point | 217-219 °C[1] | 218 °C | USP <741> |
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile[2] |
| Molecular Formula | C₂₀H₈D₁₁N₅[1] |
| Molecular Weight | 340.47 g/mol [1] |
| CAS Number | 1329613-10-6[1][2] |
| Solubility | Soluble in DMSO[3]. Poorly soluble in water[4][5]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections describe the key experimental protocols for purity determination and identification.
Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound and to quantify its content (assay).
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% (v/v) trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm[6].
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound reference standard of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a sample solution of the this compound batch to be tested at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
The assay is determined by comparing the peak area of the sample to the peak area of the reference standard.
-
Identification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and specific method is used to confirm the identity of this compound.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transition from the protonated molecule [M+H]⁺ to a specific product ion. For this compound, the precursor ion would be m/z 341.2 and product ions would be monitored.
-
Procedure:
-
Prepare a dilute solution of this compound in the mobile phase.
-
Infuse the solution into the mass spectrometer to determine the optimal precursor and product ions and collision energies.
-
Inject the sample into the UHPLC-MS/MS system and acquire data in MRM mode.
-
The identity is confirmed by the presence of the correct precursor-to-product ion transition at the expected retention time.
-
Mechanism of Action and Signaling Pathway
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI)[7][8][9]. It acts by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thus preventing the replication of the virus[7].
Caption: Mechanism of HIV-1 inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of a batch of this compound to generate a Certificate of Analysis.
Caption: Workflow for this compound Certificate of Analysis generation.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. This compound | C20H19N5 | CID 71315182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of solid dispersion systems of dapivirine to enhance its solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Dapivirine used for? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Dapivirine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of Dapivirine in Human Breast Milk Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed as a topical microbicide, primarily in the form of a vaginal ring, to prevent HIV-1 transmission in women.[1] As this preventative measure may be used by breastfeeding mothers, it is crucial to understand the extent of Dapivirine's excretion into breast milk to assess potential infant exposure. This application note provides a detailed, validated protocol for the sensitive and specific quantification of Dapivirine in human breast milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Dapivirine-d11 (or a similar deuterated analog like ²H₄-dapivirine). The method described is based on established protocols for the analysis of Dapivirine in this matrix and is intended for researchers, scientists, and drug development professionals.[1][2]
Principle
This method employs a sample preparation procedure involving protein precipitation and lipid removal, followed by reversed-phase liquid chromatography for the separation of Dapivirine and the internal standard from endogenous breast milk components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a deuterated internal standard, which co-elutes with the analyte and has similar ionization efficiency, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.
Quantitative Data Summary
The following tables summarize the key quantitative performance characteristics of the analytical method, as established in validation studies.[1][2]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analytical Measuring Range | 10 – 1000 pg/mL |
| Regression Model | Weighted Linear Regression (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (pg/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%DEV) |
| Lower Limit of Quantitation (LLOQ) | 10 | ≤ 20.0 | ± 20.0 | ≤ 20.0 | ± 20.0 |
| Low QC | 30 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Medium QC | 300 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| High QC | 800 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
%CV = Percent Coefficient of Variation; %DEV = Percent Deviation from Nominal Concentration
Experimental Protocols
Materials and Reagents
-
Dapivirine analytical standard
-
This compound (or ²H₄-dapivirine) internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
n-Hexane
-
Drug-free human breast milk (for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer, etc.)
Preparation of Stock and Working Solutions
-
Dapivirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Dapivirine in acetonitrile.
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Dapivirine Working Solutions: Serially dilute the Dapivirine stock solution with acetonitrile to prepare working solutions at appropriate concentrations for spiking into breast milk to create calibration standards and quality controls.
-
Internal Standard Working Solution (e.g., 750 pg/mL): Dilute the internal standard stock solution with acetonitrile to the final working concentration.[1]
Sample Preparation
-
Aliquoting: To 200 µL of breast milk sample (calibrator, QC, or unknown), add a specified volume of the internal standard working solution.
-
Lipid Disruption: Add 100 µL of n-hexane to the sample, vortex vigorously, and centrifuge.[3]
-
Protein Precipitation: Transfer the supernatant to a new tube and add an appropriate volume of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the Dapivirine and internal standard with an appropriate volume of a high-organic solvent mixture.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters BEH C8, 50 × 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., start at low %B, ramp up to elute Dapivirine, then re-equilibrate) |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Analytical Run Time | 3.0 min[1] |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | API 5000 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dapivirine: 330.2 → 158.1 m/z, ²H₄-dapivirine: 334.3 → 119.0 m/z[1] |
| Declustering Potential | 170 V[1] |
| Collision Energy | 48 V[1] |
| Exit Potential | 9 V[1] |
| Dwell Time | Optimized for peak shape and sensitivity |
Visualizations
Caption: Experimental workflow for the quantification of Dapivirine in breast milk.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on Antiretroviral Drug Concentrations in Breast Milk: Validation of a Liquid Chromatography–Tandem Mass Spectrometric Method for the Determination of 7 Anti-Human Immunodeficiency Virus Medications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dapivirine-d11 in Drug Delivery Studies of Vaginal Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dapivirine-d11 in the context of drug delivery studies from vaginal rings. While Dapivirine is the active pharmaceutical ingredient (API) for HIV prevention, its deuterated isotopologue, this compound, serves as a critical internal standard for accurate quantification in bioanalytical methods. This document outlines the key experimental protocols and presents relevant data from various studies.
Application: Quantification of Dapivirine Release from Vaginal Rings
This compound is primarily utilized as an internal standard (IS) in sensitive bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the precise and accurate quantification of Dapivirine in various biological matrices and in vitro release media.[1] The use of a stable isotope-labeled internal standard is crucial for correcting potential variations during sample preparation and analysis, thereby enhancing the robustness and reliability of the results.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and in vitro studies of Dapivirine vaginal rings.
Table 1: Pharmacokinetics of Dapivirine from Vaginal Rings in Human Subjects
| Ring Type/Dosage | Matrix | Parameter | Value | Study Reference |
| 25 mg monthly ring | Plasma | Geometric Mean Ratio (GMR) | Reference | [3][4] |
| 100 mg 3-month ring | Plasma | GMR vs. 25 mg ring | 1.31 - 1.85 | [3][4] |
| 200 mg 3-month ring | Plasma | GMR vs. 25 mg ring | 1.41 - 1.86 | [3][4] |
| 25 mg monthly ring | Cervicovaginal Fluid (CVF) | GMR | Reference | [3][4] |
| 100 mg 3-month ring | CVF | GMR vs. 25 mg ring | 1.45 - 2.87 | [3][4] |
| 200 mg 3-month ring | CVF | GMR vs. 25 mg ring | 1.74 - 2.60 | [3][4] |
| 200 mg DPV-only ring | Plasma | Median Cmax | 0.5 ng/mL | [5] |
| DPV/LNG dual-purpose ring | Plasma | Median Cmax | 0.7 ng/mL | [5] |
| 200 mg DPV-only ring | Plasma | AUC | 143 hrng/mL | [5] |
| DPV/LNG dual-purpose ring | Plasma | AUC | 176 hrng/mL | [5] |
| 200 mg DPV-only ring | Vaginal Fluid | Median AUC | 13,309 hrng/mg | [5] |
| DPV/LNG dual-purpose ring | Vaginal Fluid | Median AUC | 40,897 hrng/mg | [5] |
Table 2: Residual Dapivirine in Vaginal Rings After Use
| Ring Type/Dosage | Duration of Use | Mean Residual Dapivirine | Standard Deviation | % of Loaded Dose | Study Reference |
| 25 mg DPV-only ring | 28 days | 20.6 mg | 0.8 | 82% | [6] |
| 25 mg DPV in DPV/MVC ring | 28 days | 21.6 mg | 1.6 | 86% | [6] |
Table 3: In Vitro Release of Dapivirine from a 25 mg Vaginal Ring
| Release Medium (Isopropanol/Water v/v) | Cumulative Release over 28 days | Release Mechanism | Study Reference |
| 10/90 | - | Partition-controlled | [7][8] |
| 20/80 | ~3.5 mg | Permeation-controlled | [7][8] |
| 30/70 | 8 mg | - | [7] |
Experimental Protocols
Protocol 1: In Vitro Release Testing of Dapivirine Vaginal Rings
This protocol is adapted from studies refining in vitro release methods to better correlate with in vivo performance.[7][8]
Objective: To determine the in vitro release rate of Dapivirine from a vaginal ring.
Materials:
-
Dapivirine-releasing vaginal rings (e.g., 25 mg)
-
250 mL glass flasks with seals
-
Orbital shaking incubator
-
Release medium: Isopropanol (IPA)/water mixtures (e.g., 20/80 v/v)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Pre-weigh each vaginal ring.
-
Place each ring in a separate, labeled 250 mL glass flask.
-
Add 200 mL of the chosen release medium (e.g., 20% IPA in water) to each flask.
-
Seal the flasks and place them in an orbital shaking incubator set to 37°C and 60 rpm.
-
After 24 hours, remove the flasks from the incubator.
-
Withdraw a 1-2 mL aliquot of the release medium for HPLC analysis.
-
Discard the remaining medium and replace it with 100 mL of fresh medium.
-
Repeat steps 4-7 at predetermined time points for the duration of the study (e.g., 28 days).
-
Quantify the concentration of Dapivirine in the collected aliquots using a validated HPLC method.
Data Analysis: Calculate the cumulative amount of Dapivirine released at each time point. The release profile can be used to determine the release kinetics and mechanism (e.g., partition-controlled vs. permeation-controlled). A 20/80 IPA/water mixture has been shown to result in a cumulative release of approximately 3.5 mg of Dapivirine over 28 days, which is comparable to the approximately 4 mg released in vivo.[8]
Protocol 2: Quantification of Dapivirine in Human Plasma using UHPLC-MS/MS
This protocol describes a general method for the quantification of Dapivirine in human plasma, incorporating this compound as an internal standard.[1][2]
Objective: To accurately quantify Dapivirine concentrations in human plasma samples.
Materials:
-
Human plasma samples
-
Dapivirine analytical standard
-
This compound internal standard (IS)
-
Acetonitrile
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system
-
Analytical column (e.g., Waters BEH C8, 50 × 2.1 mm, 1.7 µm)[9]
Procedure:
-
Sample Preparation: a. Aliquot a small volume of plasma (e.g., 50-100 µL) into a microcentrifuge tube. b. Add an equal volume of acetonitrile containing a known concentration of the this compound internal standard. This step serves to precipitate plasma proteins. c. Vortex the mixture thoroughly. d. Centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube or vial for analysis.
-
UHPLC-MS/MS Analysis: a. Inject the prepared sample extract onto the UHPLC-MS/MS system. b. Perform chromatographic separation using a suitable mobile phase gradient on the specified analytical column. c. Detect and quantify Dapivirine and this compound using the mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
Data Analysis: a. Generate a calibration curve by analyzing a series of plasma samples spiked with known concentrations of Dapivirine and a fixed concentration of this compound IS. b. Plot the peak area ratio of Dapivirine to this compound against the nominal concentration of the calibrators. c. Use the resulting regression equation to calculate the concentration of Dapivirine in the unknown samples. The analytical measuring range for such assays is typically in the picogram per milliliter range (e.g., 20-10,000 pg/mL).[1][2]
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of dapivirine and levonorgestrel vaginal rings for multipurpose prevention of HIV and pregnancy [natap.org]
- 6. natap.org [natap.org]
- 7. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid Phase Extraction Protocol for Dapivirine using Dapivirine-d11 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid phase extraction (SPE) of dapivirine from biological matrices, a critical step for accurate quantification in pharmacokinetic and drug metabolism studies. The method employs a deuterated internal standard, dapivirine-d11, to ensure high precision and accuracy. This document outlines the necessary reagents, a step-by-step experimental workflow, and expected performance metrics based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The protocol is designed to be adaptable for various biological fluids, with specific considerations for plasma and breast milk.
Introduction
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) being investigated for the prevention of HIV-1 transmission.[1][2] To accurately assess its efficacy and safety, robust and sensitive bioanalytical methods are required to quantify dapivirine concentrations in complex biological matrices.[1][2] Solid phase extraction is a widely used sample preparation technique that effectively removes interfering substances and concentrates the analyte of interest, leading to cleaner extracts and improved analytical sensitivity.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for analyte loss during sample preparation and for variations in instrument response. This protocol details a comprehensive SPE workflow for the extraction of dapivirine, suitable for subsequent analysis by LC-MS/MS.
Data Presentation
The following tables summarize the performance characteristics of analytical methods for dapivirine quantification that incorporate a solid phase extraction step. These values demonstrate the expected precision, accuracy, and recovery of the described protocol.
Table 1: Method Validation Summary for Dapivirine Quantification
| Parameter | Matrix | Analytical Range (pg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (% Deviation) | Inter-assay Accuracy (% Deviation) |
| Dapivirine | Human Plasma | 20 - 10,000 | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 - 0.75 | -4.30 - 6.24 |
| Dapivirine | Breast Milk | 10 - 1,000 | ≤ 14.6 | ≤ 14.6 | ≤ ± 12.7 | ≤ ± 12.7 |
Data synthesized from published literature.[1][2][6][7]
Table 2: Extraction Efficiency and Matrix Effects
| Analyte | Matrix | QC Level | Matrix Effect (%) | Recovery Efficiency (%) | Processing Efficiency (%) |
| Dapivirine | Cervicovaginal Fluid (Tear Strip) | Low (0.15 ng/strip) | 91.3 | - | - |
| Dapivirine | Cervicovaginal Fluid (Tear Strip) | High (21.3 ng/strip) | 94.2 | - | - |
Data from a validated method for dapivirine in cervicovaginal fluid.[8] The table illustrates typical performance; "Processing Efficiency" is the net result of matrix effect and recovery efficiency.
Experimental Protocol
This protocol is a representative method based on published literature and general SPE principles.[6][7][9][10] Optimization may be required for specific biological matrices or LC-MS/MS systems.
Materials and Reagents:
-
Dapivirine analytical standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (LC-MS grade)
-
n-Hexane (for lipid disruption in matrices like breast milk)[6][7]
-
Ammonium hydroxide (optional, for pH adjustment)
-
Reversed-phase C18 SPE cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Standards and Internal Standard Spiking Solution:
-
Prepare stock solutions of dapivirine and this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a working internal standard spiking solution by diluting the this compound stock solution. The final concentration should be appropriate for the expected analyte concentration range.
-
-
Sample Pre-treatment:
-
Thaw biological samples (e.g., plasma, breast milk) to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike a known volume of the sample with the this compound internal standard solution.
-
For lipid-rich matrices (e.g., breast milk): Add an equal volume of n-hexane, vortex vigorously for 1 minute, and centrifuge. Discard the upper n-hexane layer and use the lower aqueous layer for the SPE procedure.[6][7]
-
-
Solid Phase Extraction:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the dapivirine and this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1][6]
-
Vortex the reconstituted sample to ensure complete dissolution.
-
-
Analysis:
Visualizations
The following diagrams illustrate the logical workflow of the solid phase extraction protocol.
Caption: Overall workflow of the solid phase extraction protocol for dapivirine.
Caption: Step-by-step process within the SPE cartridge.
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 6. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. specartridge.com [specartridge.com]
- 10. specartridge.com [specartridge.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Dapivirine and Dapivirine-d11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dapivirine and its deuterated internal standard, Dapivirine-d11.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Dapivirine and this compound in positive ion mode?
A1: For optimal sensitivity and specificity, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These values are a consensus from various validated methods and should be optimized in your specific instrument.
Q2: Which type of chromatography is suitable for Dapivirine analysis?
A2: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is the most common and effective technique for the separation of Dapivirine.[1][2] C8 or C18 columns are typically used with a gradient elution.[1][3][4]
Q3: What are the typical mobile phases used for Dapivirine LC-MS/MS analysis?
A3: A common mobile phase composition consists of two solvents:
-
Mobile Phase A: Water with an acidic modifier, typically 0.1% formic acid.[1]
-
Mobile Phase B: An organic solvent, usually acetonitrile or methanol, also with an acidic modifier like 0.1% formic acid.[1] The acidic modifier helps in the protonation of Dapivirine, leading to better ionization efficiency in positive ion mode.
Q4: What are the key considerations for sample preparation when analyzing Dapivirine in biological matrices?
A4: The choice of sample preparation technique depends on the matrix. For plasma, a simple protein precipitation with acetonitrile is often sufficient.[1][5] For more complex matrices like breast milk or cervicovaginal fluid, a solid-phase extraction (SPE) may be necessary to remove interferences and improve sensitivity.[2][3][4]
Q5: Is a deuterated internal standard like this compound necessary?
A5: Yes, using a stable isotope-labeled internal standard such as this compound is highly recommended. It closely mimics the chromatographic behavior and ionization characteristics of Dapivirine, effectively compensating for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Dapivirine and this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Dapivirine/Dapivirine-d11 | Incorrect MRM transitions selected. | Verify the precursor and product ion m/z values in your method. Infuse a standard solution directly into the mass spectrometer to optimize and confirm the transitions. |
| Inefficient ionization. | Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation. Check the electrospray ionization (ESI) source parameters such as capillary voltage and gas flows. | |
| Sample degradation. | Prepare fresh stock solutions and samples. Investigate the stability of Dapivirine under your storage and experimental conditions. | |
| Clogged LC system or MS interface. | Perform system flushes and check for pressure increases. Clean the ESI probe and MS orifice as per the manufacturer's instructions. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Incompatible injection solvent. | The injection solvent should be weaker than or similar in composition to the initial mobile phase to ensure good peak focusing on the column. | |
| Column degradation or contamination. | Replace the column with a new one. Use a guard column to protect the analytical column from contaminants. | |
| High Background Noise or Interferences | Matrix effects from the biological sample. | Optimize the sample preparation method. Consider using a more rigorous technique like SPE to remove interfering substances.[2][3][4] |
| Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives.[6] Flush the LC system thoroughly. | |
| Carryover from a previous injection. | Optimize the needle wash procedure in the autosampler. Inject a blank sample after a high-concentration sample to check for carryover. | |
| Inconsistent Retention Times | Unstable pump flow rate. | Check the LC pump for leaks and ensure it is properly primed. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phases daily and ensure they are properly mixed. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Inaccurate Quantification | Non-linear calibration curve. | Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. Use an appropriate weighting factor for the regression. |
| Poor recovery of the internal standard. | Evaluate the extraction efficiency of this compound during sample preparation. | |
| Degradation of stock or working solutions. | Prepare fresh solutions and store them under appropriate conditions (e.g., protected from light, at low temperatures). |
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of Dapivirine and this compound.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Dapivirine | 330.1 | 288.1 | 35 - 45 | Positive |
| This compound | 341.2 | 299.2 | 35 - 45 | Positive |
Note: Collision energy should be optimized for your specific instrument to achieve the highest signal intensity.
Table 2: Chromatographic Conditions
| Parameter | Typical Value |
| Column | Reversed-phase C8 or C18, e.g., Waters BEH C8, 50 x 2.1 mm, 1.7 µm[1][3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[1] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 35 - 45 °C |
| Gradient | A typical gradient starts with a low percentage of organic phase (e.g., 10-20% B), ramps up to a high percentage (e.g., 90-95% B) to elute the analyte, and then returns to initial conditions for re-equilibration. |
Experimental Protocols
Protocol 1: Dapivirine Extraction from Human Plasma via Protein Precipitation[1]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to increase concentration.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Dapivirine Extraction from Breast Milk via Solid-Phase Extraction (SPE)[2][3]
-
Sample Pre-treatment: To 200 µL of breast milk, add 150 µL of this compound internal standard solution in acetonitrile and 700 µL of n-hexane.[2]
-
Mixing and Centrifugation: Vortex the mixture and then centrifuge to separate the layers.[2]
-
SPE Column Conditioning: Condition an Oasis MCX 96-well SPE plate with 1 mL of methanol followed by 1 mL of water containing 1.5% formic acid.[2]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE plate.[2]
-
Washing: Wash the SPE plate with 1 mL of water containing 1.5% formic acid, followed by 1 mL of methanol to remove interferences.[2]
-
Elution: Elute Dapivirine and this compound with 750 µL of acetonitrile containing 10% ammonium hydroxide.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 75 µL of a 1:1 mixture of mobile phase A and B.[2]
-
Injection: Inject 10 µL into the LC-MS/MS system.[2]
Visualizations
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucd.ie [ucd.ie]
Addressing ion suppression of Dapivirine signal with Dapivirine-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the analysis of Dapivirine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dapivirine-d11 as an internal standard.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the quantification of Dapivirine.
Issue 1: Low Dapivirine Signal Intensity Despite Correct Sample Preparation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of Dapivirine. | Use of this compound as an internal standard should compensate for this, but if the suppression is severe, further optimization is needed. |
| Dilute the sample to reduce the concentration of interfering matrix components.[1] | A significant increase in the Dapivirine signal-to-noise ratio. | |
| Optimize chromatographic separation to better resolve Dapivirine from matrix interferences.[2][3] | Dapivirine elutes in a region with minimal ion suppression. | |
| Enhance sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][4] | Removal of phospholipids and other endogenous materials that cause ion suppression.[5] | |
| Instrumental Issues | The mass spectrometer may require tuning or calibration. | Perform instrument tuning and calibration according to the manufacturer's guidelines. |
| The ESI source may be dirty. | Clean the electrospray ionization (ESI) source. |
Issue 2: High Variability in Dapivirine Signal Between Replicate Injections
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Ion Suppression | Matrix effects can vary between samples, leading to inconsistent ion suppression.[4] | Ensure this compound is added to all samples, standards, and quality controls at a consistent concentration. The stable isotope-labeled internal standard will co-elute and experience similar ion suppression, thus correcting for variability.[2][6] |
| Poor Chromatographic Peak Shape | Peak tailing or splitting can lead to inconsistent integration and high variability. | Optimize the mobile phase composition and gradient. |
| The analytical column may be degraded. | Replace the analytical column. |
Issue 3: this compound Signal is Also Suppressed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Severe Matrix Effects | In highly complex matrices, even the internal standard can be significantly suppressed. | This is expected, and the purpose of the deuterated internal standard is to track and correct for this suppression. |
| Sub-optimal sample preparation. | Re-evaluate and optimize the sample extraction procedure to remove more of the interfering matrix components.[2] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Dapivirine analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (Dapivirine) is reduced due to the presence of other co-eluting compounds from the sample matrix (e.g., plasma, breast milk).[1][2] These interfering molecules compete with Dapivirine for ionization in the MS source, leading to a decreased signal and potentially inaccurate quantification.[1][7]
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Dapivirine, with the only difference being that some hydrogen atoms are replaced by deuterium. This means it has nearly identical physicochemical properties, including retention time and ionization efficiency.[6] When added to a sample, this compound co-elutes with Dapivirine and experiences the same degree of ion suppression.[2] By calculating the ratio of the Dapivirine signal to the this compound signal, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.[2]
Q3: What are the common sources of ion suppression in biological matrices?
A3: Common sources of ion suppression in biological matrices like plasma, cervicovaginal fluid, or breast milk include salts, proteins, phospholipids, and other endogenous compounds.[5][7] Exogenous compounds such as detergents or plasticizers can also contribute to ion suppression.[1]
Q4: Can I use a different internal standard for Dapivirine analysis?
A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is highly recommended and considered the gold standard.[6] This is because it most closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization, providing the most effective compensation for matrix effects and ion suppression.[6]
Q5: What should I do if I still observe significant ion suppression even with this compound?
A5: If significant ion suppression persists, consider the following:
-
Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[2][8]
-
Improve Chromatographic Separation: Adjusting the mobile phase, gradient, or using a different column can help separate Dapivirine from the suppression-causing compounds.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby mitigating their suppressive effects.[1]
Experimental Protocols
Protocol 1: Quantification of Dapivirine in Human Plasma
This protocol is a generalized procedure based on validated methods for Dapivirine quantification.[9][10]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Dapivirine and this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike blank human plasma with appropriate volumes of the Dapivirine stock solution to create calibration standards and QCs at various concentrations. The analytical measuring range is typically from 20 to 10,000 pg/mL.[9][10]
-
Prepare a working solution of this compound in acetonitrile (e.g., 5 ng/mL).[9]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the this compound working solution in acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column such as a Waters BEH C8 (50 x 2.1 mm, 1.7 µm) is suitable.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient: A suitable gradient to separate Dapivirine from endogenous interferences.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor-to-product ion transitions for Dapivirine and this compound.
-
-
Protocol 2: Post-Column Infusion Experiment to Visualize Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Experimental Setup:
-
Set up the LC-MS/MS system as described in Protocol 1.
-
Use a T-junction to introduce a constant flow of a standard solution of Dapivirine (at a mid-range concentration) into the LC eluent stream just before it enters the mass spectrometer's ion source. This is done using a syringe pump.
-
-
Procedure:
-
Begin the infusion of the Dapivirine standard solution.
-
Inject a blank matrix sample (e.g., protein-precipitated plasma without Dapivirine or this compound).
-
Monitor the Dapivirine MRM transition throughout the chromatographic run.
-
-
Data Analysis:
-
In the resulting chromatogram, a stable baseline signal for Dapivirine is expected.
-
Any dips or decreases in this baseline indicate regions where co-eluting compounds from the matrix are causing ion suppression.
-
Visualizations
Caption: Logical workflow for addressing ion suppression.
Caption: Sample preparation and analysis workflow.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Dapivirine-d11 during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dapivirine-d11 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a stable, isotopically labeled version of Dapivirine, where eleven hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Dapivirine in biological samples. The use of a deuterated internal standard is considered a best practice as it closely mimics the chemical and physical properties of the analyte (Dapivirine), helping to correct for variability during sample preparation and analysis.[1][2]
Q2: Is this compound susceptible to degradation during sample processing?
While Dapivirine is a relatively stable compound, its deuterated form, this compound, can still be susceptible to degradation under certain conditions.[3] Factors such as pH, temperature, light exposure, and the enzymatic activity within the biological matrix can potentially lead to its degradation. It is crucial to follow proper sample handling and storage procedures to maintain its integrity.
Q3: What are the primary known degradation pathways for Dapivirine?
Detailed public information on the specific chemical degradation pathways of Dapivirine is limited. However, studies suggest that it is metabolized in vivo primarily by cytochrome P450 enzymes (CYP3A4 and CYP1A1).[3] While one study indicated that Dapivirine does not undergo significant non-enzymatic chemical degradation under their specific in vitro conditions, it is important to consider that exposure to harsh chemical conditions (strong acids or bases), high temperatures, or prolonged light exposure could potentially lead to hydrolysis or oxidation.[3] The finished Dapivirine ring product is known to be photosensitive and should be protected from light.[4]
Q4: Can the use of a deuterated internal standard like this compound mask problems in my assay?
Yes, this is a critical point to consider. A stable isotopically labeled internal standard with identical chemical properties to the analyte can sometimes cover up issues related to sample stability, recovery, and ion suppression in the mass spectrometer.[5][6][7] Therefore, it is essential to perform thorough method validation, including stability testing of both the analyte and the internal standard, to ensure the accuracy and reliability of the results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent this compound signal | Degradation during sample collection and handling. | - Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). - Process samples as quickly as possible. If immediate processing is not possible, store samples on ice and protect from light. |
| Degradation during storage. | - Store plasma and other biological samples at -80°C for long-term storage. - Minimize freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated. | |
| Degradation during sample extraction. | - Optimize the extraction procedure to minimize exposure to harsh conditions (e.g., extreme pH, high temperatures). - Consider performing extraction steps on ice or at reduced temperatures. | |
| Photosensitivity. | - Protect samples, standards, and extracts from direct light exposure at all stages of the process. Use amber vials or cover tubes with aluminum foil.[4] | |
| Chromatographic peak for this compound is broad or splitting | Deuterium exchange. | - Under certain conditions (e.g., in aqueous solutions), deuterium atoms can exchange with hydrogen atoms, which can affect the chromatographic behavior of the internal standard. - Ensure the pH of the mobile phase and sample diluent is controlled and optimized during method development. |
| Different retention times for Dapivirine and this compound. | - While ideally they should co-elute, slight differences in retention times between the analyte and its deuterated internal standard can occur.[5][6] - This is not necessarily indicative of degradation but should be monitored. Ensure the integration of both peaks is accurate and consistent. | |
| Inaccurate quantification of Dapivirine | Differential recovery of analyte and internal standard. | - Although they have similar properties, the extraction recovery of Dapivirine and this compound may not be identical under all conditions.[5][6] - Validate the extraction method to ensure consistent and comparable recovery for both compounds. |
| Matrix effects. | - Components in the biological matrix can suppress or enhance the ionization of the analyte and/or internal standard in the mass spectrometer. - Use a stable isotopically labeled internal standard like this compound to compensate for matrix effects.[8] However, be aware that in cases of severe matrix effects, even a deuterated standard may not fully compensate. |
Experimental Protocols
Protocol 1: Plasma Sample Processing and Extraction for LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.
1. Sample Thawing:
-
Thaw frozen plasma samples at room temperature or in a water bath at a controlled temperature (e.g., 20-25°C).
-
Vortex gently to ensure homogeneity.
2. Protein Precipitation:
-
To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the this compound internal standard at the desired concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
3. Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
4. Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
5. Evaporation (Optional):
-
If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
6. Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL).
-
Vortex to ensure complete dissolution.
7. Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Stability of Dapivirine in Human Plasma
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 24 hours | >95% |
| 4°C (in autosampler) | 72 hours | >95% |
| -20°C | 6 months | >95% |
| Freeze-Thaw Cycles (from -80°C) | 3 cycles | No significant degradation |
Note: This data is for Dapivirine and serves as a proxy for this compound. Specific stability studies for this compound under your laboratory's conditions are recommended.
Visualizations
Caption: Experimental workflow for plasma sample processing.
Caption: Troubleshooting logic for inconsistent internal standard signal.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Investigating the Contribution of Drug-Metabolizing Enzymes in Drug-Drug Interactions of Dapivirine and Miconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LAPaL [lapal.medicinespatentpool.org]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. nebiolab.com [nebiolab.com]
Technical Support Center: Optimization of Dapivirine Extraction Efficiency with Dapivirine-d11
Welcome to the technical support center for the optimization of Dapivirine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient extraction of Dapivirine from biological matrices using Dapivirine-d11 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis. It closely mimics the chemical and physical properties of Dapivirine, meaning it will behave similarly during extraction, chromatography, and ionization in the mass spectrometer. This helps to accurately compensate for variations in sample preparation and matrix effects, leading to more precise and accurate quantification of Dapivirine.
Q2: What are the most common extraction techniques for Dapivirine?
A2: The most frequently employed extraction techniques for Dapivirine from biological matrices are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method depends on the sample matrix, the required limit of quantification, and the desired sample cleanliness.
Q3: From which biological matrices can Dapivirine be extracted using these methods?
A3: These extraction methods have been successfully applied to a variety of biological matrices, including human plasma, breast milk, cervicovaginal fluid, and rectal fluid.[1][2][3]
Q4: What are the expected recovery rates for Dapivirine extraction?
A4: With optimized protocols, extraction recovery for Dapivirine is generally high. For example, a validated HPLC method reported recovery of 90.7% or higher from various biological matrices.[4] The specific recovery will depend on the chosen method and the matrix itself.
Troubleshooting Guide
Issue 1: Low Recovery of Dapivirine and/or this compound
-
Potential Cause A: Inefficient protein precipitation.
-
Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to the sample is used. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma.[1] Vortex the mixture vigorously and ensure it is sufficiently cooled to maximize protein crashing. Centrifuge at a high speed (e.g., 14,000 rpm) for an adequate duration (e.g., 10 minutes) to ensure a compact pellet.[5]
-
-
Potential Cause B: Suboptimal pH during LLE.
-
Solution: The pH of the sample can significantly impact the extraction efficiency of Dapivirine. Adjust the pH of the aqueous sample to optimize the partitioning of Dapivirine into the organic solvent. Since Dapivirine is a weak base, a slightly basic pH may improve extraction into a non-polar organic solvent.
-
-
Potential Cause C: Incomplete elution from the SPE cartridge.
-
Solution: The choice and volume of the elution solvent are critical. Ensure the elution solvent is strong enough to desorb Dapivirine from the sorbent. You may need to test different solvents or solvent mixtures (e.g., methanol, acetonitrile, or mixtures with small amounts of acid or base). Increase the volume of the elution solvent in steps to see if recovery improves.
-
Issue 2: High Matrix Effects Leading to Ion Suppression or Enhancement
-
Potential Cause A: Co-elution of matrix components with Dapivirine.
-
Solution:
-
Improve Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous technique like SPE, which provides a cleaner extract.[6]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate Dapivirine from interfering matrix components.
-
Dilution: If sensitivity allows, diluting the sample extract can mitigate matrix effects.
-
-
-
Potential Cause B: Phospholipid interference from plasma samples.
-
Solution: Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specific SPE cartridges designed for phospholipid removal or by using a modified protein precipitation procedure that includes a wash step to remove these interferences.
-
Issue 3: Poor Reproducibility and High Variability in Results
-
Potential Cause A: Inconsistent sample handling and processing.
-
Solution: Standardize every step of the extraction protocol. Ensure consistent vortexing times, centrifugation speeds and times, and evaporation conditions. Use calibrated pipettes and maintain a consistent temperature throughout the process.
-
-
Potential Cause B: Instability of Dapivirine in the matrix or during processing.
-
Solution: Investigate the stability of Dapivirine under your specific storage and experimental conditions.[7] It may be necessary to add stabilizers, work at lower temperatures, or process samples more quickly. Stability studies should be conducted to assess freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[7]
-
Experimental Protocols
Protein Precipitation (PPT) for Dapivirine in Human Plasma
This protocol is based on a method for the rapid quantification of Dapivirine in human plasma.[1][8]
-
Sample Preparation:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) for Dapivirine in Breast Milk
This protocol is adapted from a method for the ultrasensitive quantification of Dapivirine in breast milk.[2]
-
Sample Pre-treatment:
-
To 500 µL of whole breast milk, add the this compound internal standard.
-
Add 1 mL of n-hexane to disrupt the lipid content and vortex for 1 minute.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Discard the upper n-hexane layer.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of deionized water.[6]
-
-
Sample Loading:
-
Load the pre-treated breast milk supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute Dapivirine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Performance Characteristics of Dapivirine Bioanalytical Methods
| Parameter | Plasma (PPT)[8][9] | Breast Milk (SPE)[2] |
| Linearity Range | 20 - 10,000 pg/mL | 10 - 1,000 pg/mL |
| Intra-assay Precision (%CV) | 5.58 - 13.89% | ≤ 14.6% |
| Inter-assay Precision (%CV) | 5.23 - 13.36% | ≤ 14.6% |
| Intra-assay Accuracy (% Dev) | -5.61 - 0.75% | ≤ ±12.7% |
| Inter-assay Accuracy (% Dev) | -4.30 - 6.24% | ≤ ±12.7% |
Visualized Workflows
Caption: Protein Precipitation (PPT) experimental workflow.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
Caption: Troubleshooting logic for low extraction recovery.
References
- 1. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized, Double Blind, Placebo-Controlled, Phase 1 Safety, and Pharmacokinetic Study of Dapivirine Gel (0.05%) Administered Rectally to HIV-1 Seronegative Adults (MTN-026) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
Performance Showdown: Dapivirine-d11 as an Internal Standard in Bioanalysis
A Comparative Guide to Linearity, Precision, and Accuracy in Dapivirine Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral agent Dapivirine, the choice of an appropriate internal standard (IS) is paramount to ensure the reliability and validity of analytical data. This guide provides an objective comparison of the performance of Dapivirine-d11 (a deuterated internal standard) against a non-isotopically labeled alternative, supported by experimental data. The focus is on three key validation parameters: linearity, precision, and accuracy.
The Gold Standard: Deuterated Internal Standards
Isotopically labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Due to their chemical and physical similarity to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and susceptibility to matrix effects. This results in highly accurate and precise quantification, as the IS effectively compensates for variations during sample preparation and analysis.
An Alternative Approach: Non-Isotopic Internal Standards
In instances where a deuterated standard is unavailable or cost-prohibitive, a structurally similar but non-isotopic compound can be employed as an internal standard. While this approach can yield acceptable results, it is more susceptible to differential matrix effects and variations in extraction recovery and ionization efficiency between the analyte and the IS, potentially impacting the accuracy and precision of the method.
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance characteristics of analytical methods for Dapivirine quantification using a deuterated internal standard (represented by 2H4-dapivirine, functionally equivalent to this compound) and a non-isotopic internal standard (diphenylamine).
Table 1: Method Performance with Deuterated Internal Standard (Dapivirine-d4)
| Biological Matrix | Analytical Method | Linearity Range | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (% Deviation) | Inter-assay Accuracy (% Deviation) |
| Human Plasma | UHPLC-MS/MS | 20 - 10,000 pg/mL | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 to 0.75 | -4.30 to 6.24 |
| Breast Milk | LC-MS/MS | 10 - 1,000 pg/mL | ≤ 14.6 | ≤ 14.6 | ≤ ±12.7 | ≤ ±12.7 |
| Cervicovaginal Fluid | LC-MS/MS | 0.25 - 125 ng/swab | 4.3 - 6.9 | - | -8.1 to 6.1 | - |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Method Performance with Non-Isotopic Internal Standard (Diphenylamine)
| Biological Matrix | Analytical Method | Linearity Range | Precision | Accuracy |
| Cell lysates, permeability experiment media, mucosal tissue homogenates | HPLC-UV | 0.02 - 1.5 µg/mL | Not explicitly stated as %CV, but the method was found to be precise. | Not explicitly stated as % deviation, but the method was found to be accurate. |
Data from a study by das Neves et al.[6]
Experimental Protocols
Method 1: Dapivirine Quantification using Deuterated Internal Standard (UHPLC-MS/MS)
This method is a robust and sensitive assay for the quantification of Dapivirine in human plasma.[1][4]
-
Sample Preparation:
-
Dapivirine-spiked plasma samples are combined with acetonitrile containing the deuterated internal standard (e.g., 2H4-dapivirine).
-
The mixture is processed to precipitate proteins and extract the analyte and IS.
-
-
Chromatographic Separation:
-
Separation is achieved using an ultra-high-performance liquid chromatography (UHPLC) system with a C8 column.
-
A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is employed.
-
-
Mass Spectrometric Detection:
-
Analytes are detected using a tandem mass spectrometer operating in selective reaction monitoring (SRM) mode.
-
Specific ion transitions for Dapivirine and its deuterated IS are monitored for quantification. For example, for Dapivirine, the transition may be 330.4→158.1, and for the IS, 334.3→119.0.[1]
-
-
Quantification:
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve.
-
A weighted quadratic regression (1/x²) is typically used for the calibration curve.
-
Method 2: Dapivirine Quantification using Non-Isotopic Internal Standard (HPLC-UV)
This method provides a versatile and reliable way to study Dapivirine in various biological matrices.[6]
-
Sample Preparation:
-
Samples from cell lysates, receptor media, or tissue homogenates are prepared.
-
The internal standard, diphenylamine, is added to the samples.
-
-
Chromatographic Separation:
-
Separation is performed on a high-performance liquid chromatography (HPLC) system using a C18 reversed-phase column.
-
A gradient mobile phase composed of trifluoroacetic acid solution (0.1%, v/v) and acetonitrile is used.
-
-
UV Detection:
-
Dapivirine and the internal standard are detected by UV absorbance at 290 nm.
-
-
Quantification:
-
The ratio of the peak area of Dapivirine to that of diphenylamine is used for quantification against a calibration curve.
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams were generated.
Caption: A generalized workflow for the bioanalysis of Dapivirine.
Dapivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its mechanism of action is to directly bind to and inhibit the viral enzyme reverse transcriptase, which is crucial for the replication of HIV.
Caption: Dapivirine inhibits HIV reverse transcriptase.
Conclusion
The data presented clearly demonstrates the superior performance of deuterated internal standards, such as this compound, for the bioanalysis of Dapivirine, particularly with highly sensitive LC-MS/MS methods. The use of an isotopically labeled IS results in excellent precision and accuracy across various biological matrices. While methods employing non-isotopic internal standards like diphenylamine are viable, especially for HPLC-UV analysis, they may not achieve the same level of robustness and reliability. The choice of internal standard should be guided by the specific requirements of the study, including the desired level of sensitivity, accuracy, and the availability of resources. For pivotal clinical and preclinical studies, the use of a deuterated internal standard is strongly recommended to ensure data of the highest quality.
References
- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Lower Limit of Quantification for Dapivirine Using a Deuterated Internal Standard
The accurate quantification of the antiretroviral drug Dapivirine in biological matrices is crucial for pharmacokinetic studies and clinical trials. A widely accepted and robust method for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing a deuterated internal standard such as Dapivirine-d11 to ensure accuracy and precision. This guide provides a comparative overview of established Lower Limits of Quantification (LLOQ) for Dapivirine in various biological matrices and details the experimental protocols for its determination.
Comparative Analysis of Dapivirine Quantification Methods
The use of a deuterated internal standard is a cornerstone of reliable bioanalytical methods. For Dapivirine, a commonly used internal standard is ²H₄-dapivirine.[1][2] The following table summarizes the performance of several LC-MS/MS methods for Dapivirine quantification across different biological samples.
| Biological Matrix | LLOQ | Upper Limit of Quantification (ULOQ) | Internal Standard | Key Findings |
| Human Plasma | 20 pg/mL | 10,000 pg/mL | ²H₄-dapivirine | A robust and sensitive UHPLC-MS/MS assay was developed and validated for high-throughput quantification.[2][3] |
| Breast Milk | 10 pg/mL | 1,000 pg/mL | ²H₄-dapivirine | An ultrasensitive LC-MS/MS assay was successfully developed and validated for quantifying Dapivirine in breast milk.[4][5] |
| Cervicovaginal Fluid (Tear Strip) | 0.05 ng/strip | 25 ng/strip | ²H₄-dapivirine | A rugged LC-MS/MS method was established for the dual quantification of Dapivirine and Maraviroc.[1] |
| Cervicovaginal Fluid (Swab) | 0.250 ng/swab | 125 ng/swab | ²H₄-dapivirine | The method was validated for use with polyester-based swabs for sample collection.[1][6] |
| Cervical Tissue | 0.05 ng/sample | Not Specified | Not Specified | Dapivirine was quantified in cervical tissue using a validated LC-MS/MS method.[6] |
Experimental Protocols
The following sections detail the typical methodologies employed for the quantification of Dapivirine in biological matrices using LC-MS/MS with a deuterated internal standard.
Sample Preparation
-
Human Plasma: Dapivirine-spiked plasma is combined with acetonitrile containing the deuterated internal standard (²H₄-dapivirine) to precipitate proteins and extract the analyte.[2][3]
-
Breast Milk: To handle the high lipid content, breast milk samples are pre-treated with n-hexane to disrupt fat globules. Following this, the sample is mixed with the internal standard in acetonitrile. The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration.[4][5]
-
Cervicovaginal Fluid (Swabs): The swabs are placed in a solution of methanol and water. After vigorous vortexing and incubation, the swabs are removed, and the solution is evaporated to dryness. The residue is then reconstituted in a water:acetonitrile mixture, and the internal standard solution is added.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A Waters ACQUITY UPLC BEH C8 column (50 x 2.1 mm, 1.7 µm particle size) is commonly used for chromatographic separation.[1][4][5] The mobile phase typically consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B), run under a gradient elution.[1][2]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, such as an API 4000 or API 5000, with an electrospray ionization (ESI) source operated in positive ionization mode.[1][4][5] The analytes are monitored in selective reaction monitoring (SRM) mode. The monitored ion transitions for Dapivirine and its deuterated internal standard (²H₄-dapivirine) are typically m/z 330.4 → 158.1 and m/z 334.3 → 119.0, respectively.[1]
Method Validation
All analytical methods are validated in accordance with FDA Bioanalytical Method Validation guidelines.[1][4][5] This includes assessing linearity, selectivity, stability, matrix effects, precision, and accuracy.[3][4][5] Intra- and inter-assay precision are generally required to be ≤20% at the LLOQ and ≤15% for other quality control levels, with accuracy falling within ±20% at the LLOQ and ±15% for other levels.[2]
Workflow for LLOQ Determination
The following diagram illustrates the typical workflow for establishing the LLOQ of Dapivirine using a deuterated internal standard.
Caption: Workflow for LLOQ Determination of Dapivirine.
References
- 1. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Comparative pharmacokinetic analysis of Dapivirine gel vs. film using Dapivirine-d11
An Objective Comparison of Two Vaginal Delivery Systems for the HIV Microbicide Dapivirine, Supported by Experimental Data.
This guide provides a detailed comparative analysis of the pharmacokinetic (PK) profiles of two distinct vaginal formulations of Dapivirine: a gel and a fast-dissolving film. The data presented is derived from clinical studies where Dapivirine concentrations in various biological matrices were quantified using a validated ultra-performance liquid chromatographic–tandem mass spectrometric (LC-MS/MS) method, which employed a deuterated internal standard for enhanced accuracy.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key plasma pharmacokinetic parameters for a single 1.25 mg vaginal dose of Dapivirine administered as either a gel or a film. The data is based on the FAME 02B study, a two-arm, single-site randomized crossover study involving healthy, HIV-uninfected women.[1] In this study, there were no statistically significant differences observed in the plasma, cervicovaginal fluid (CVF), or cervical tissue Dapivirine concentrations between the gel and film formulations.[1]
| Pharmacokinetic Parameter | Dapivirine Gel (1.25 mg) | Dapivirine Film (1.25 mg) |
| Cmax (pg/mL) | 132 (93–169) | 91 (67–179) |
| Tmax (h) | 24 (10–24) | 12 (5–18) |
| AUClast (pg·h/mL) | 7,832 (5,799–11,807) | 7,952 (5,763–9,021) |
| Half-life (h) | 52 (42–64) | 59 (51–82) |
| Data are presented as median (interquartile range). |
Experimental Protocols
The methodologies employed in the comparative pharmacokinetic studies are detailed below, encompassing the clinical study design and the bioanalytical procedures for Dapivirine quantification.
Clinical Study Protocol (FAME 02B Study)
-
Study Design: A randomized, two-arm, single-site crossover study was conducted.[1] Participants were healthy, HIV-uninfected women aged between 18 and 45 years.[1] Each participant was randomized to receive either a single 1.25 mg dose of Dapivirine vaginal gel (0.05%, 2.5 g) followed by a single 1.25 mg Dapivirine vaginal film, or the film followed by the gel.[1]
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected at 24, 48, 72, and 168 hours after dosing.[1] Cervicovaginal fluid (CVF) and cervical tissue biopsies were also collected at specified time points.[1]
Bioanalytical Protocol for Dapivirine Quantification
The quantification of Dapivirine in human plasma was performed using a validated, robust, and sensitive UHPLC-MS/MS assay. This method is crucial for understanding the pharmacokinetic and pharmacodynamic properties of Dapivirine.
-
Sample Preparation:
-
Chromatography and Mass Spectrometry:
-
An ultra-high performance liquid chromatography (UHPLC) system was used for the separation of Dapivirine and its deuterated internal standard.
-
A tandem mass spectrometer (MS/MS) was utilized for detection and quantification. The method has an analytical measuring range of 20 to 10,000 pg/ml.[1]
-
For quality control, the intra- and inter-assay precision (%CV) ranged from 5.23% to 13.89%, and the accuracy (% deviation) ranged from -5.61% to 6.24%.[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the comparative pharmacokinetic analysis, from participant enrollment to data analysis.
Caption: Experimental workflow for the comparative pharmacokinetic analysis.
References
A Guide to the Inter-laboratory Quantification of Dapivirine Using Isotope Dilution Mass Spectrometry
This guide provides a comparative overview of validated analytical methods for the quantification of Dapivirine in various biological matrices. The data herein is synthesized from multiple established laboratory protocols that utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dapivirine-d11 or a similar deuterated analog as an internal standard. This approach ensures high precision and accuracy, which is critical for pharmacokinetic assessments in clinical trials and research settings.
Comparative Performance of Validated Methods
The accurate quantification of Dapivirine, a non-nucleoside reverse transcriptase inhibitor used in HIV prevention, is fundamental to understanding its pharmacokinetics and efficacy. While a formal inter-laboratory round-robin study is not publicly available, numerous laboratories have published well-validated methods. The following tables summarize the performance characteristics of representative LC-MS/MS assays, demonstrating a high degree of concordance in sensitivity and reproducibility across different biological fluids.
Table 1: Method Performance for Dapivirine Quantification in Human Plasma
| Parameter | Representative Laboratory A[1][2][3] | Representative Laboratory B[4][5][6] |
| Linear Range | 20 - 10,000 pg/mL | 20 - 5,000 pg/mL |
| LLOQ | 20 pg/mL | 20 pg/mL |
| Intra-assay Precision (%CV) | 5.58 - 13.89% | < 15% |
| Inter-assay Precision (%CV) | 5.23 - 13.36% | < 15% |
| Intra-assay Accuracy (%DEV) | -5.61 to +0.75% | Within ± 15% |
| Inter-assay Accuracy (%DEV) | -4.30 to +6.24% | Within ± 15% |
Table 2: Method Performance for Dapivirine in Other Biological Matrices
| Parameter | Breast Milk Assay[7][8] | Cervicovaginal Fluid (CVF) Assay[3][4][5] |
| Linear Range | 10 - 1,000 pg/mL | 0.25 - 125 ng/swab |
| LLOQ | 10 pg/mL | 0.25 ng/swab |
| Intra-assay Precision (%CV) | ≤ 14.6% | < 15% |
| Inter-assay Precision (%CV) | ≤ 14.6% | < 15% |
| Intra-assay Accuracy (%DEV) | ≤ ± 12.7% | Within ± 15% |
| Inter-assay Accuracy (%DEV) | ≤ ± 12.7% | Within ± 15% |
Representative Experimental Protocol
The methodologies outlined below represent a synthesis of common practices for Dapivirine quantification. All assays were validated in accordance with FDA bioanalytical guidelines.[4][5][7]
1. Sample Preparation (Human Plasma)
-
Aliquoting: 100 µL of human plasma is aliquoted into a microcentrifuge tube.
-
Internal Standard Spiking: An appropriate volume of working internal standard solution (e.g., Dapivirine-d4 or a similar deuterated analog) is added.[7][9]
-
Protein Precipitation: 200 µL of acetonitrile is added to precipitate plasma proteins.[1] The sample is then vortexed vigorously.
-
Centrifugation: Samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube or 96-well plate for analysis.
2. Liquid Chromatography
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size, or equivalent.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Flow Rate: 0.5 mL/min.[7]
-
Gradient: A suitable gradient elution is used to separate Dapivirine from matrix components.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 5000 or equivalent).[1][7]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[1]
-
Ion Transitions: Analytes are monitored in Selected Reaction Monitoring (SRM) mode.[1]
-
Data Analysis: Peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify Dapivirine concentrations in unknown samples.
Workflow Visualization
The following diagram illustrates the typical bioanalytical workflow for the quantification of Dapivirine from biological samples.
Caption: Experimental workflow for Dapivirine quantification via LC-MS/MS.
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Dapivirine Vaginal Gel and Film Formulation Pharmacokinetics and Pharmacodynamics (FAME 02B) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 randomized trials to assess safety, pharmacokinetics, and vaginal bleeding associated with use of extended duration dapivirine and levonorgestrel vaginal rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Dapivirine-d11 Across Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Dapivirine-d11, a deuterated internal standard for the antiretroviral drug Dapivirine, across different mass spectrometry platforms. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in complex biological matrices. This document summarizes key performance metrics, details experimental protocols, and offers insights into the relative strengths of various instruments for the bioanalysis of Dapivirine.
Quantitative Performance Overview
The following table summarizes the reported performance characteristics of Dapivirine analysis, utilizing this compound as an internal standard, on widely used triple quadrupole mass spectrometers. Data for high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap or Q-TOF, for the direct analysis of Dapivirine are not extensively published. However, based on general performance comparisons, HRMS instruments are expected to offer comparable quantitative capabilities with enhanced selectivity.
| Parameter | API 5000 (Triple Quadrupole)[1] | API 4000 (Triple Quadrupole)[2] | High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) (Expected) |
| Biological Matrix | Human Plasma | Cervicovaginal Fluid | Various |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | 0.25 ng/swab | Potentially comparable to triple quadrupole, in the low pg/mL to ng/mL range. |
| Upper Limit of Quantification (ULOQ) | 10,000 pg/mL | 125 ng/swab | Wide dynamic range, often spanning 4-6 orders of magnitude.[3] |
| **Linearity (r²) ** | >0.99 | Not explicitly stated, but implied by validation | Excellent linearity is a characteristic of modern mass spectrometers. |
| Intra-Assay Precision (%CV) | 5.58 - 13.89% | Not explicitly stated | Generally expected to be <15%. |
| Inter-Assay Precision (%CV) | 5.23 - 13.36% | Not explicitly stated | Generally expected to be <15%. |
| Intra-Assay Accuracy (%DEV) | -5.61 to 0.75% | Not explicitly stated | Generally expected to be within ±15%. |
| Inter-Assay Accuracy (%DEV) | -4.30 to 6.24% | Not explicitly stated | Generally expected to be within ±15%. |
Discussion of Instrument Performance
Triple Quadrupole Mass Spectrometry (QqQ)
Triple quadrupole instruments, such as the API 4000 and API 5000, are the gold standard for targeted quantitative bioanalysis due to their high sensitivity and robustness.[4][5] Operating in Multiple Reaction Monitoring (MRM) mode, they offer excellent selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and its stable isotope-labeled internal standard, like this compound. The data presented demonstrates that these platforms can achieve low picogram-per-milliliter detection limits in complex matrices like plasma, making them well-suited for pharmacokinetic studies where drug concentrations can be very low.[1]
High-Resolution Mass Spectrometry (HRMS) - Orbitrap and Q-TOF
While specific performance data for Dapivirine on HRMS platforms are limited in the reviewed literature, the capabilities of these instruments for small molecule quantification are well-documented.[6][7] HRMS instruments, such as Orbitrap and Q-TOF analyzers, provide high mass resolution and accuracy, which allows for the separation of the analyte signal from background interferences with a very narrow mass extraction window (typically <5 ppm).[2]
This high resolution enhances selectivity, which can be particularly advantageous when dealing with complex matrices or when metabolites may interfere with the analyte of interest.[8] Modern HRMS instruments have demonstrated quantitative performance comparable to triple quadrupoles, with the added benefit of being able to perform untargeted and retrospective analysis, as they collect full-scan mass spectra.[4][7] This capability can be invaluable in drug development for metabolite identification and profiling without the need for re-analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols used for the analysis of Dapivirine with this compound as an internal standard on triple quadrupole mass spectrometers.
Sample Preparation
Human Plasma: A protein precipitation method is commonly employed. To a plasma sample, an equal volume of acetonitrile containing the this compound internal standard is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is then typically diluted and injected into the LC-MS/MS system.[1]
Cervicovaginal Fluid: Samples are often collected on swabs. The swabs are extracted with a suitable solvent mixture, such as methanol/water, containing the this compound internal standard. The extract is then processed, which may include evaporation and reconstitution in a solvent compatible with the LC mobile phase, before injection.[2]
Liquid Chromatography
-
Column: A reversed-phase column, such as a Waters BEH C8 (50 x 2.1 mm, 1.7 µm), is typically used for the chromatographic separation.[2]
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A gradient elution is employed to separate Dapivirine from endogenous matrix components. A typical gradient might start with a low percentage of organic phase, ramp up to a higher percentage to elute the analyte, and then return to initial conditions for column re-equilibration.[1]
-
Flow Rate: Flow rates are typically in the range of 0.4 to 0.6 mL/min for UHPLC systems.
Mass Spectrometry (Triple Quadrupole)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
MRM Transitions:
-
Dapivirine: The specific precursor and product ions monitored will depend on the instrument tuning.
-
This compound: The precursor ion will be shifted by the mass of the deuterium labels, and a specific product ion will be monitored.
-
-
Instrument Parameters: Key parameters such as declustering potential, collision energy, and cell exit potential are optimized for both Dapivirine and this compound to achieve maximum signal intensity.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the bioanalysis of Dapivirine using LC-MS/MS.
Figure 1. General experimental workflow for Dapivirine bioanalysis.
Figure 2. Mechanism of action of Dapivirine.
Conclusion
For the routine, targeted quantification of Dapivirine in biological matrices, triple quadrupole mass spectrometers provide excellent sensitivity, precision, and accuracy, with well-established and validated methods. The use of a stable isotope-labeled internal standard such as this compound is crucial for mitigating matrix effects and ensuring data reliability.
High-resolution mass spectrometry offers a compelling alternative, with the potential for comparable quantitative performance and the significant advantage of enhanced selectivity and the capability for retrospective data analysis. For laboratories involved in both quantitative analysis and metabolite identification, HRMS platforms can provide a more comprehensive solution. The choice of instrument will ultimately depend on the specific requirements of the study, including the need for sensitivity, selectivity, and the scope of the analytical workflow.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 7. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Stability of Dapivirine in Human Plasma: An Assessment Using a Deuterated Internal Standard
A comprehensive evaluation of the stability of the antiretroviral drug dapivirine in human plasma was conducted using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method. This guide summarizes the experimental protocols and presents the stability data, highlighting the robustness of dapivirine in various storage and handling conditions when analyzed with its deuterated internal standard, dapivirine-d4 (²H₄-dapivirine).
The development of reliable bioanalytical methods is crucial for the accurate assessment of pharmacokinetic profiles in clinical trials. A key component of this is ensuring the stability of the analyte in biological matrices under typical storage and laboratory conditions. The use of a stable isotope-labeled internal standard, such as dapivirine-d4, is the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, thus providing higher accuracy and precision.
Comparative Stability Analysis
The following tables summarize the stability of dapivirine in human plasma under various conditions, as determined by a validated UHPLC-MS/MS method utilizing dapivirine-d4 as the internal standard.[1] The data is presented as the percentage deviation from the nominal concentration of quality control (QC) samples.
Table 1: Autosampler Stability of Dapivirine in Human Plasma
This test evaluates the stability of processed samples stored in the autosampler at 4°C for 72 hours.[1]
| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | % Deviation |
| Low | 60 | 61.3 | 2.17% |
| Mid | 600 | 589 | -1.83% |
| High | 6000 | 6020 | 0.33% |
Table 2: Freeze-Thaw Stability of Dapivirine in Human Plasma
This assessment determines the effect of three freeze-thaw cycles on dapivirine stability. Samples were stored at -20°C and thawed at room temperature.[1]
| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | % Deviation |
| Low | 60 | 62.7 | 4.50% |
| Mid | 600 | 602 | 0.33% |
| High | 6000 | 5890 | -1.83% |
Table 3: Short-Term (Bench-Top) Stability of Dapivirine in Human Plasma
This study assesses the stability of dapivirine in plasma samples kept at room temperature for 24 hours.[1]
| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | % Deviation |
| Low | 60 | 62.1 | 3.50% |
| Mid | 600 | 581 | -3.17% |
| High | 6000 | 5920 | -1.33% |
Alternative Internal Standards
While this guide focuses on the use of a deuterated internal standard, other non-deuterated internal standards have been utilized for the quantification of dapivirine in various matrices. These include diphenylamine and phenacetin. The choice of internal standard is critical and should ideally be a stable isotope-labeled version of the analyte to account for any variability in extraction, matrix effects, and instrument response. When a deuterated standard is unavailable, a structural analog may be used, but requires more rigorous validation to ensure it accurately reflects the analyte's behavior.
Experimental Protocols
The stability of dapivirine was evaluated as part of a full bioanalytical method validation.[1]
Sample Preparation and Analysis
-
Protein Precipitation: To 100 µL of human plasma standard or quality control sample, 300 µL of acetonitrile containing the deuterated internal standard (²H₄-dapivirine) was added.
-
Vortexing and Centrifugation: The samples were vortexed for 5 minutes and then centrifuged at 16,100 x g for 5 minutes.
-
Dilution and Injection: 100 µL of the resulting supernatant was diluted with 400 µL of water containing 0.1% formic acid. A 10 µL aliquot of this final solution was injected into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
UHPLC System: Waters Acquity UPLC
-
Column: Waters UHPLC BEH C8, 1.7 µm, 2.1 × 50 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient was used, starting at 20% B, increasing to 50% B.
-
Mass Spectrometer: API 5000 tandem mass spectrometer
-
Ionization Mode: Positive ion electrospray (ESI)
-
Monitored Transitions:
-
Dapivirine: 330.4 → 158.1 m/z (quantifier), 330.4 → 119.1 m/z (qualifier)
-
²H₄-dapivirine (IS): 334.3 → 119.0 m/z
-
Workflow for Stability Testing
The following diagram illustrates the general workflow for assessing the stability of dapivirine in biological samples.
Caption: Workflow for Dapivirine Stability Testing.
Conclusion
The experimental data demonstrates that dapivirine is stable in human plasma under various conditions likely to be encountered during sample collection, storage, and analysis.[1] The percentage deviation for all tested conditions (autosampler, freeze-thaw, and bench-top) was well within the accepted limits of ±15% for bioanalytical method validation. The use of a deuterated internal standard, dapivirine-d4, ensures the highest level of accuracy in these stability assessments. These findings support the use of the described UHPLC-MS/MS method for high-throughput analysis of clinical samples, providing confidence in the reliability of the resulting pharmacokinetic data.
References
Dapivirine Distribution Across Tissues: A Comparative Analysis Using Deuterated Dapivirine as an Internal Standard
For researchers, scientists, and drug development professionals, understanding the tissue-specific distribution of a drug candidate is paramount for evaluating its efficacy and safety. This guide provides a comparative analysis of Dapivirine concentrations in various human tissues, leveraging data from studies that utilized Dapivirine-d4, a deuterated stable isotope, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The data presented herein is aggregated from multiple clinical studies investigating different formulations of Dapivirine, including vaginal rings, gels, and films. While Dapivirine-d11 was specified, the functionally equivalent deuterated standard, Dapivirine-d4 (²H₄-dapivirine), was employed in the cited literature for its identical role in mass spectrometry-based quantification.
Quantitative Comparison of Dapivirine Levels in Various Tissues
The following table summarizes Dapivirine concentrations measured in different biological matrices. It is crucial to consider the variability in formulations, dosing regimens, and sampling time points when interpreting these values.
| Biological Matrix | Formulation | Dosing Regimen | Dapivirine Concentration | Lower Limit of Quantification (LLOQ) | Reference |
| Plasma | 25 mg Vaginal Ring | Monthly use | 243 - 255 pg/mL (mean) | 20 pg/mL | [1][2] |
| 0.05% Vaginal Gel | Single dose | Cmax: 132 pg/mL (median) | 20 pg/mL | [3] | |
| Vaginal Film | Single dose | Cmax: 91 pg/mL (median) | 20 pg/mL | [3] | |
| 0.05% Rectal Gel | Single dose | 0.33 ng/mL (median) | 20 pg/mL | [2] | |
| 0.05% Rectal Gel | Seven daily doses | 0.40 ng/mL (median) | 20 pg/mL | [2] | |
| Cervicovaginal Fluid (CVF) | 25 mg Vaginal Ring | Monthly use | 45 - 52 pg/mL (mean) | 0.25 ng/swab | [1] |
| Vaginal Gel | Single dose | 1.5 log₁₀ greater than tissue concentrations | 0.25 ng/swab | [3] | |
| Vaginal Film | Single dose | 1.5 log₁₀ greater than tissue concentrations | 0.25 ng/swab | [3] | |
| Cervical Tissue | Vaginal Gel | Single dose | 2 - 7 ng/mg | 0.05 ng/sample | [3] |
| Vaginal Film | Single dose | 2 - 7 ng/mg | 0.05 ng/sample | [3] | |
| 200 mg Vaginal Ring | 13 weeks of use | Consistently higher than 25 mg and 100 mg rings | Not Specified | [4] | |
| Rectal Tissue | 0.05% Rectal Gel | Single dose (0.5-1 hr post-dose) | 256 ng/g (median) | 0.05 ng/sample | [2] |
| Breast Milk | 25 mg Vaginal Ring | 14 days of use | Concentrations measured at various time points | Not Specified | [5] |
Experimental Protocols
The quantification of Dapivirine in biological matrices is consistently achieved through validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity. A deuterated internal standard, such as Dapivirine-d4, is crucial for correcting for matrix effects and variations in sample processing and instrument response.
Sample Collection and Storage
-
Plasma: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at ≤ -70°C until analysis.[5]
-
Cervicovaginal Fluid (CVF): Samples are collected using Dacron swabs.[1][2][3] The swabs are then processed for extraction.
-
Cervical and Rectal Tissue: Biopsies are obtained and may be homogenized before or after being stored frozen.[2][3]
-
Breast Milk: Collected in polypropylene tubes and stored at ≤ -70°C prior to analysis.[5]
Sample Preparation and Extraction
A generic sample preparation workflow involves the following steps:
-
Spiking: A known amount of the internal standard (Dapivirine-d4) is added to the biological sample (plasma, homogenized tissue, etc.).[6]
-
Protein Precipitation/Extraction: An organic solvent, such as acetonitrile, is added to precipitate proteins and extract the drug and internal standard.[6]
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the analyte and internal standard is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Separation is typically performed on a C8 or C18 reversed-phase column.[7]
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is operated in positive ionization mode.[7]
-
Detection: Selected reaction monitoring (SRM) is used to detect and quantify Dapivirine and its deuterated internal standard. The monitored ion transitions for Dapivirine are typically m/z 330.4 → 158.1, and for Dapivirine-d4, m/z 334.3 → 119.0.[7]
-
Quantification: The concentration of Dapivirine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Dapivirine in tissue samples.
Caption: General workflow for Dapivirine quantification in tissue.
This guide provides a consolidated overview of Dapivirine levels across different tissues, based on available scientific literature. For specific research applications, it is recommended to consult the original study publications for detailed methodologies and contextual information.
References
- 1. Phase IIa Safety Study of a Vaginal Ring Containing Dapivirine in Adolescent Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Double Blind, Placebo-Controlled, Phase 1 Safety, and Pharmacokinetic Study of Dapivirine Gel (0.05%) Administered Rectally to HIV-1 Seronegative Adults (MTN-026) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Dapivirine Vaginal Gel and Film Formulation Pharmacokinetics and Pharmacodynamics (FAME 02B) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
